molecular formula C23H26N2O4S B346598 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine CAS No. 441315-24-8

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine

Cat. No.: B346598
CAS No.: 441315-24-8
M. Wt: 426.5g/mol
InChI Key: UGZMOMBRXVYKTD-UHFFFAOYSA-N
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Description

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a sulfonyl group attached to a naphthalene ring and a methoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 4-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
  • 4-(Trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
  • 2-Nitro-N-(2-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide

Uniqueness

1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine is unique due to the presence of both ethoxynaphthalene and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its interaction with biological targets and improve its solubility and stability compared to other similar compounds .

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-3-29-21-12-13-23(19-9-5-4-8-18(19)21)30(26,27)25-16-14-24(15-17-25)20-10-6-7-11-22(20)28-2/h4-13H,3,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMOMBRXVYKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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